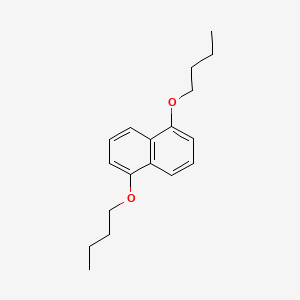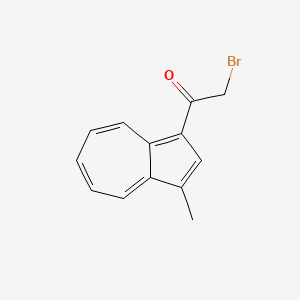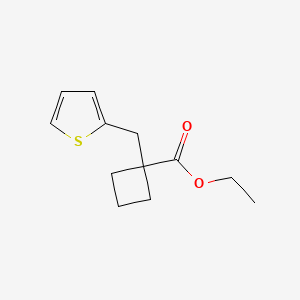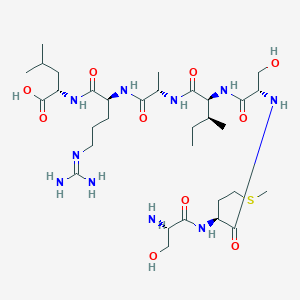
H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH is a peptide composed of the amino acids serine, methionine, isoleucine, alanine, arginine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis and modification techniques.
Biology: Serve as models for protein structure and function studies, and in investigating enzyme-substrate interactions.
Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mechanism of Action
The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides may mimic natural ligands, binding to receptors and triggering a cellular response.
Comparison with Similar Compounds
Similar Compounds
H-Ser-Met-Ser-Ile-Ala-Arg-Leu-OH: can be compared to other peptides with similar sequences, such as:
Uniqueness
The uniqueness of this compound lies in its specific sequence and the resulting biological activity. Each peptide’s sequence determines its structure, function, and interaction with molecular targets, making it distinct from other peptides.
Properties
CAS No. |
243961-51-5 |
|---|---|
Molecular Formula |
C32H60N10O10S |
Molecular Weight |
776.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H60N10O10S/c1-7-17(4)24(42-29(49)23(15-44)41-28(48)21(10-12-53-6)39-26(46)19(33)14-43)30(50)37-18(5)25(45)38-20(9-8-11-36-32(34)35)27(47)40-22(31(51)52)13-16(2)3/h16-24,43-44H,7-15,33H2,1-6H3,(H,37,50)(H,38,45)(H,39,46)(H,40,47)(H,41,48)(H,42,49)(H,51,52)(H4,34,35,36)/t17-,18-,19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
OEMODUCILHYKAM-OPKHLUCYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



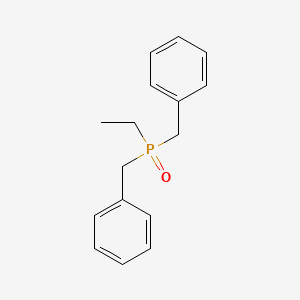
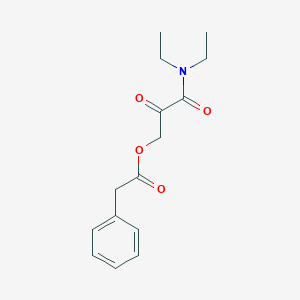
![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)
![3,6,9-Triazabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14239685.png)

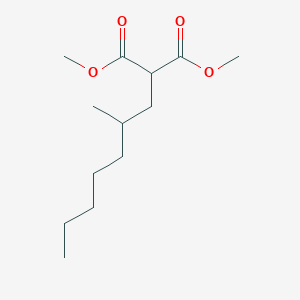
![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
